molecular formula C11H10N2O4 B3218804 Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate CAS No. 1190312-50-5

Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate

Cat. No.: B3218804
CAS No.: 1190312-50-5
M. Wt: 234.21 g/mol
InChI Key: KZWUAXQHBFQKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of ester groups at positions 4 and 6 of the pyridine ring enhances its reactivity and potential for derivatization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with pyrrole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ester groups into alcohols or other functional groups.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halides or amines .

Scientific Research Applications

Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate include:

  • Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate
  • Pyrrolo[2,3-b]pyrazine derivatives
  • Pyrrolo[3,4-c]pyridine derivatives

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of ester groups at positions 4 and 6. This structural feature enhances its reactivity and potential for derivatization, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-16-10(14)7-5-8(11(15)17-2)13-9-6(7)3-4-12-9/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWUAXQHBFQKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=CN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.